3,5-Dihydroxybenzaldehyde

Vue d'ensemble

Description

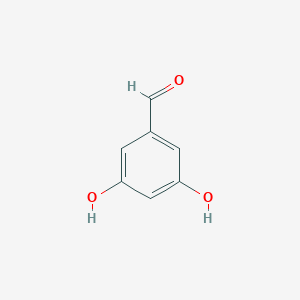

3,5-Dihydroxybenzaldehyde: is an organic compound with the molecular formula C7H6O3 . It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the benzene ring. .

Applications De Recherche Scientifique

3,5-Dihydroxybenzaldehyde has a wide range of applications in scientific research, including:

Medicine: Utilized in the synthesis of pharmaceuticals, such as terbutaline, which is a bronchodilator.

Industry: Applied in the production of dyes, polymers, and other industrial chemicals.

Mécanisme D'action

Target of Action

3,5-Dihydroxybenzaldehyde is a naturally occurring compound that has been found to exhibit antimicrobial activity . The primary targets of this compound are the cellular antioxidation systems of fungi .

Mode of Action

The compound disrupts the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase . This disruption causes phosphate ions to leak into the extracellular environment in a time- and concentration-dependent manner .

Biochemical Pathways

The disruption of the cellular antioxidation systems leads to the destabilization of cellular redox homeostasis . This can inhibit the growth of certain fungi, including Mycobacterium avium subsp. paratuberculosis (Map), which is known to infect food animals and humans .

Pharmacokinetics

Its molecular weight (13812 g/mol) and structure suggest that it may be well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of cellular redox homeostasis and the inhibition of fungal growth . This can potentially lead to the control of fungal pathogens.

Analyse Biochimique

Biochemical Properties

3,5-Dihydroxybenzaldehyde has been reported to interact with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of 3,5-dihydroxyphenylglycine (3,5-DHPG), a compound that has been used in biochemical reactions .

Cellular Effects

This compound has shown to have effects on various types of cells. For instance, it has been reported to have antifungal activity, disrupting cellular antioxidation in fungi like Aspergillus fumigatus .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to be used as a building block in the synthesis of more complex structures .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. One study has reported that 3,4-dihydroxybenzaldehyde, a similar compound, has a cerebral protective effect in rats .

Metabolic Pathways

It is known to be involved in the synthesis of 3,5-dihydroxyphenylglycine (3,5-DHPG), suggesting its involvement in amino sugar and nucleotide sugar metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Dihydroxybenzaldehyde involves the reduction of 3,5-dihydroxybenzoic acid. The process typically includes the following steps :

Reduction of 3,5-dihydroxybenzoic acid: Under the protection of nitrogen, dimethyl sulfate is added dropwise to a solution of sodium borohydride in tetrahydrofuran at 0°C. The mixture is stirred at room temperature until the reaction is complete.

Oxidation: The intermediate product is then oxidized using a Jones reagent (prepared by adding concentrated sulfuric acid to a solution of saturated chromium trioxide). The reaction is carried out at 0°C, followed by the addition of a saturated sodium bicarbonate solution to neutralize the mixture.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dihydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,5-dihydroxybenzoic acid.

Reduction: It can be reduced to form 3,5-dihydroxybenzyl alcohol.

Condensation: It can participate in condensation reactions to form Schiff bases and hydrazones.

Common Reagents and Conditions:

Oxidation: Jones reagent (chromium trioxide in sulfuric acid) is commonly used.

Reduction: Sodium borohydride in tetrahydrofuran is a typical reducing agent.

Condensation: Hydrazides and amines are used in the presence of methanol or ethanol as solvents.

Major Products:

3,5-Dihydroxybenzoic acid: Formed through oxidation.

3,5-Dihydroxybenzyl alcohol: Formed through reduction.

Schiff bases and hydrazones: Formed through condensation reactions.

Activité Biologique

3,5-Dihydroxybenzaldehyde (C7H6O3) is a phenolic compound with notable biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores its biological activity based on diverse research findings and case studies, highlighting its mechanisms of action and potential therapeutic applications.

This compound is characterized by the presence of two hydroxyl groups at the 3 and 5 positions of the benzene ring and an aldehyde functional group. Its chemical structure influences its reactivity and biological interactions.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It effectively scavenges free radicals and reduces oxidative stress in various cell types.

- Mechanism : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in mitigating oxidative damage.

- Case Study : In a study involving HaCaT keratinocytes exposed to PM2.5-induced oxidative stress, treatment with 30 µM this compound significantly reduced reactive oxygen species (ROS) levels and lipid peroxidation, demonstrating its protective effects against environmental pollutants .

2. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating inflammatory pathways.

- Mechanism : It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as IL-1β and IL-6.

- Research Findings : In vitro studies showed that this compound effectively reduced inflammation markers in cells treated with inflammatory stimuli .

3. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens.

- Study : A study evaluated the antibacterial activity of phenolic compounds, including this compound, against several bacterial strains. Results indicated effective inhibition of growth in Escherichia coli and Listeria monocytogenes .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Enzyme Activation : It upregulates key antioxidant enzymes through Nrf2 signaling pathways.

- Cell Signaling Modulation : The compound influences various signaling pathways, including ERK and Akt pathways, which are vital for cellular survival and stress response .

Data Table: Biological Activities Summary

Research Findings

Research has consistently shown that this compound possesses multifaceted biological activities:

- Oxidative Stress Protection : In cardiac models, it demonstrated protective effects against ischemia-reperfusion injury by reducing ROS levels and apoptosis markers like caspase-3 .

- Skin Protection : In keratinocyte models exposed to environmental toxins, it mitigated DNA damage and apoptosis while promoting cell survival .

- Mitochondrial Function Improvement : Studies indicate that it enhances mitochondrial enzyme activities, crucial for energy metabolism under stress conditions .

Propriétés

IUPAC Name |

3,5-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-1-6(9)3-7(10)2-5/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQLHRYUDBKTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180776 | |

| Record name | 3,5-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26153-38-8 | |

| Record name | 3,5-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26153-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026153388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,5-Dihydroxybenzaldehyde is a key intermediate in the bacterial degradation of resveratrol. Studies have shown that certain bacteria, such as an Acinetobacter species isolated from the rhizosphere of peanut plants, can utilize resveratrol as their sole carbon source. [] These bacteria employ a metabolic pathway where resveratrol is initially cleaved into this compound and 4-hydroxybenzaldehyde. [] These aldehydes are further oxidized to substituted benzoates, which are then channeled into the bacteria's central metabolism. []

A: Yes, this compound is also identified as a product during the hydroxyl radical (HO)-induced oxidation of trans-resveratrol in aerated aqueous solutions. []

A:

A: Yes, this compound serves as a crucial building block in organic synthesis. It can be used as a starting material for the preparation of tris(resorcinol)methane. [] This compound is noted for its antioxidant, anti-aging, and sterilizing properties. []

A: this compound plays a key role in the synthesis of Frechet-type dendritic benzaldehydes. [] These dendritic benzaldehydes are then utilized to construct dendrimers containing secondary amines as connectors. This construction process utilizes Staudinger/aza-Wittig reactions with an α,α'-diazido-p-xylene core. []

A: Research indicates that this compound is a valuable building block in creating poly(benzyl ester) dendrimers incorporating acid- and thermally-labile groups. [] These dendrimers, terminated with tertiary butyl carbonate (t-Boc), are crucial components in chemically amplified resists. [] These resists demonstrate high sensitivity to both deep ultraviolet (DUV) and electron beam irradiation, making them suitable for sub-100-nm lithography. []

A: Yes, this compound is a key starting material in the synthesis of 4′-O-Me-resveratrol, a precursor to deoxyrhapontigenin-3-O-β-d-glucuronide. [] This resveratrol derivative is particularly interesting due to its potential as a brain-targeted therapeutic. []

A: Research suggests that the fungus Phanerochaete chrysosporium may produce this compound as a byproduct when modifying resveratrol. [] This suggests that this fungus might possess enzymes capable of partially degrading resveratrol into this compound. []

A: While not a primary ingredient, this compound may be present in cosmetic or dermatological preparations, but its proportion, along with other benzaldehydes, should not exceed 5 wt%, and ideally be less than 1 wt%, of the total preparation. []

A: this compound serves as a starting material in the synthesis of oxacalix[2]arene[2]triazine azacrowns. [] These compounds function as selective ditopic receptors for the recognition of ion pairs. []

A: Yes, this compound can react with resorcinol in an acid-catalyzed condensation reaction to produce aryl-substituted resorc[4]arenes. [] The conformation of these resorc[4]arenes is influenced by a complex interplay of π-π and OH-π interactions, hydrogen bonding, and steric factors. []

A: While specific data on the environmental impact of this compound may be limited, its role as an intermediate in the biodegradation of resveratrol by soil microorganisms like Phomopsis liquidambari suggests a potential role in natural attenuation processes. [] Further research is needed to fully understand its fate and effects in various environmental compartments.

A: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a widely used technique for identifying and quantifying this compound. [, ] This method allows for the separation and detection of this compound in complex mixtures, even at low concentrations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.